molecular formula C17H18N6OS B13371465 [3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether

[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether

Cat. No.: B13371465
M. Wt: 354.4 g/mol
InChI Key: ZMDYIOAPWSLFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether: is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazolo-thiadiazole moiety, and finally, the etherification with phenyl ether. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce different functional groups onto the phenyl ether moiety .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound could be explored for its potential as a bioactive molecule.

Medicine

In medicine, [3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether could be investigated for its therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies .

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as thermal stability, chemical resistance, or electronic properties .

Mechanism of Action

The mechanism of action of [3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This structural complexity allows for diverse applications and interactions that might not be possible with simpler compounds .

Properties

Molecular Formula

C17H18N6OS

Molecular Weight

354.4 g/mol

IUPAC Name

3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N6OS/c1-11(2)8-12-9-14(19-18-12)16-20-21-17-23(16)22-15(25-17)10-24-13-6-4-3-5-7-13/h3-7,9,11H,8,10H2,1-2H3,(H,18,19)

InChI Key

ZMDYIOAPWSLFLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.